molecular formula C9H10ClNO2 B8326053 2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

Cat. No. B8326053
M. Wt: 199.63 g/mol
InChI Key: AQLRDVXOJXYLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

An oven dried flask (50 ml, round bottom) containing dry dichloromethane (13 ml) is cooled to −78° C. (dry ice/acetone bath) under argon atmosphere. Oxalyl chloride (0.23 ml, 2.67 mmol) is added followed by the addition of dry dimethyl sulfoxide (0.31 ml, 4.31 mmol) via drop-wise addition. The mixture is stirred for 10 minutes and then a solution of 2-(6-chloropyridin-3-yloxy)-2-methylpropan-1-ol (451 mg, 2.06 mmol) [dissolved in dichloromethane (4 ml)] is added via slow drop-wise addition. The cooled solution was stirred for 30 minutes and then triethylamine (1.15 ml, 8.2 mmol) was added and the cooling bath was removed. The mixture was stirred and warmed to ambient over 1 hour. A saturated solution of sodium bicarbonate (20 ml) was added and also dichloromethane (20 ml). The material was transferred and shaken in a reparatory funnel. The dichloromethane phase was collected and washed with brine solution (25 mL). The aqueous phase was back extracted with methylene chloride (2×20 mL) and the organic phases combined, dried over magnesium sulfate, filtered and stripped. The material was purified by filtration through a short column of silica gel (20 g), eluting with 30% ethyl acetate/hexanes, which provided the product as a light yellow oil (361 mg). (M+H)+=200 m/e.
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1.15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[N:17]=[CH:16][C:15]([O:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21])=[CH:14][CH:13]=1.C(N(CC)CC)C>>[Cl:11][C:12]1[N:17]=[CH:16][C:15]([O:18][C:19]([CH3:23])([CH3:22])[CH:20]=[O:21])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0.31 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC(CO)(C)C
Step Four
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask (50 ml, round bottom)
ADDITION
Type
ADDITION
Details
containing dry dichloromethane (13 ml)
STIRRING
Type
STIRRING
Details
The cooled solution was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
warmed
WAIT
Type
WAIT
Details
to ambient over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
A saturated solution of sodium bicarbonate (20 ml) was added
STIRRING
Type
STIRRING
Details
shaken in a reparatory funnel
CUSTOM
Type
CUSTOM
Details
The dichloromethane phase was collected
WASH
Type
WASH
Details
washed with brine solution (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back extracted with methylene chloride (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The material was purified by filtration through a short column of silica gel (20 g)
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/hexanes, which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)OC(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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